![molecular formula C20H18ClF3N4O2 B2829643 2-[2-[4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]ethyl]isoindole-1,3-dione CAS No. 338761-86-7](/img/structure/B2829643.png)
2-[2-[4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]ethyl]isoindole-1,3-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound is a complex organic molecule that contains several functional groups, including a pyridine ring (a six-membered ring with five carbon atoms and one nitrogen atom), a piperazine ring (a six-membered ring with four carbon atoms and two nitrogen atoms), and a trifluoromethyl group (a carbon atom bonded to three fluorine atoms). The presence of these functional groups suggests that this compound could have interesting chemical properties .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the pyridine and piperazine rings would give the molecule a certain degree of rigidity, while the trifluoromethyl group would likely add electron-withdrawing character, potentially affecting the reactivity of the molecule .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the pyridine and piperazine rings, as well as the trifluoromethyl group. The pyridine ring is aromatic and relatively stable, but can participate in electrophilic substitution reactions. The piperazine ring can act as a bidentate ligand, binding to metal ions through its two nitrogen atoms .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the trifluoromethyl group could increase the compound’s lipophilicity, potentially affecting its solubility and distribution in biological systems .Aplicaciones Científicas De Investigación
Synthesis and Anticonvulsant Activity
The synthesis and evaluation of anticonvulsant properties of compounds related to "2-[2-[4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]ethyl]isoindole-1,3-dione" have been a significant area of research. For example, the study by Rybka et al. (2016) described the synthesis and anticonvulsant properties of new N-Mannich bases derived from benzhydryl- and isopropyl-pyrrolidine-2,5-diones, showing effectiveness in mouse models against maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) seizures, indicating higher potency and lower neurotoxicity compared to reference antiepileptic drugs (Rybka et al., 2016). Similarly, Kamiński et al. (2011) synthesized and tested various 1-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]pyrrolidine-2,5-diones for anticonvulsant activity, revealing significant effects in standard seizure models (Kamiński et al., 2011).
Mechanism of Action and Safety
Investigations into the mechanism of action and safety profile of these compounds have also been conducted. For instance, a study by Rybka et al. (2017) on 3-substituted and 3-unsubstituted N-[(4-arylpiperazin-1-yl)alkyl]pyrrolidine-2,5-dione derivatives suggested a plausible mechanism of action involving sodium and L-type calcium channels, with an evaluation of their preliminary safety in vitro (Rybka et al., 2017).
Lipophilicity and Pharmacological Research
The determination of lipophilicity and quantitative pharmacological research has been crucial in understanding the drug-like properties of these compounds. The lipophilicity, anticonvulsant activity, and safety of N-Mannich bases derived from pyrrolidine-2,5-dione and its analogs have been explored, revealing compounds with promising protective indices and a potential for further development as antiepileptic agents (Rybka et al., 2014).
Direcciones Futuras
The potential applications of this compound would depend on its physical and chemical properties, as well as its biological activity. Given the presence of the pyridine and piperazine rings, and the trifluoromethyl group, it could be of interest in the development of new pharmaceuticals or agrochemicals .
Propiedades
IUPAC Name |
2-[2-[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]ethyl]isoindole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18ClF3N4O2/c21-16-11-13(20(22,23)24)12-25-17(16)27-8-5-26(6-9-27)7-10-28-18(29)14-3-1-2-4-15(14)19(28)30/h1-4,11-12H,5-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNCNPZKFUGETNB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCN2C(=O)C3=CC=CC=C3C2=O)C4=C(C=C(C=N4)C(F)(F)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18ClF3N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
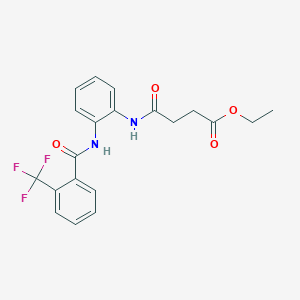
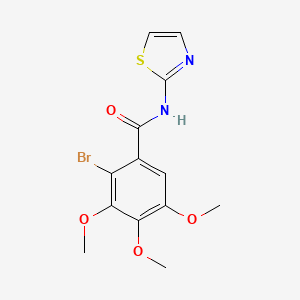
![1-Benzyl-octahydropyrrolo[2,3-b]pyrrole](/img/structure/B2829562.png)
![2-({1-[(2-Methyl-1,3-oxazol-4-yl)methyl]piperidin-3-yl}methoxy)-3-(trifluoromethyl)pyridine](/img/structure/B2829566.png)

![(2,4-dimethylthiazol-5-yl)(3-(2-methyl-1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)methanone](/img/structure/B2829569.png)
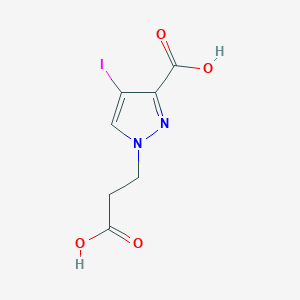

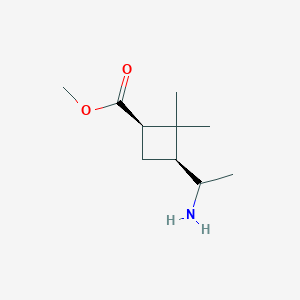
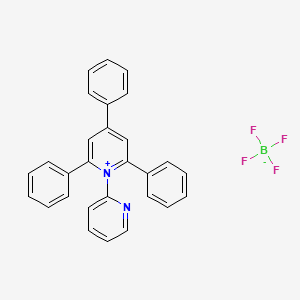
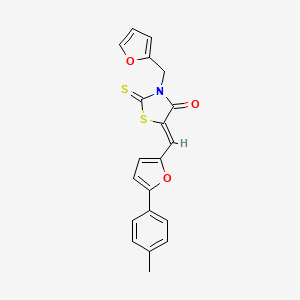
![2-chloro-5-{5-[(Z)-2-nitroethenyl]furan-2-yl}benzoic acid](/img/structure/B2829578.png)
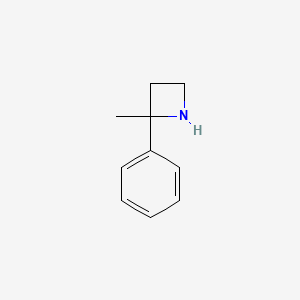
![[5-(3-methoxyphenyl)-1,2-oxazol-3-yl]methyl 9H-xanthene-9-carboxylate](/img/structure/B2829582.png)
